

Application Notes and Protocols for N-Desmethylozapine-d8 in Pharmacokinetic Studies

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Compound of Interest

Compound Name: *N-Desmethyl Clozapine-d8*

Cat. No.: *B1437066*

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These application notes provide a comprehensive overview of the use of N-Desmethylozapine-d8 as an internal standard in pharmacokinetic studies of clozapine and its primary active metabolite, N-desmethylozapine (norclozapine). The following sections detail established analytical methodologies, present key quantitative data in a structured format, and provide detailed experimental protocols.

Introduction

Clozapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia. Its clinical efficacy and potential for adverse effects necessitate careful therapeutic drug monitoring (TDM) and pharmacokinetic (PK) analysis. A major metabolic pathway for clozapine is N-demethylation to form N-desmethylozapine (NDMC or norclozapine), which is also pharmacologically active.^{[1][2][3]} Accurate quantification of both clozapine and N-desmethylozapine in biological matrices is therefore crucial for understanding the drug's disposition and for optimizing patient therapy.^{[4][5][6]}

N-Desmethylozapine-d8 is a stable isotope-labeled (SIL) analogue of N-desmethylozapine. Due to its similar physicochemical properties to the unlabeled analyte and its distinct mass, it serves as an ideal internal standard (IS) for quantitative analysis by mass spectrometry.^{[7][8]} The use of a SIL-IS is the gold standard in bioanalytical mass spectrometry as it compensates

for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of N-desmethylozapine using N-Desmethylozapine-d8 as an internal standard, based on published literature.

Table 1: Mass Spectrometry Parameters for N-Desmethylozapine and its Deuterated Internal Standard

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Fragmentor Voltage (V)	Collision Energy (eV)	Reference
N-Desmethylozapine	313.0	192.1	169	46	
N-Desmethylozapine	313.0	270.1	169	22	
N-Desmethylozapine	313	192	Not Specified	Not Specified	[9] [10]
N-Desmethylozapine	313	227	Not Specified	Not Specified	[9]
N-Desmethylozapine-d8	320.85 (Chemical Formula: C ₁₇ H ₁₈ ClN ₄)	Not Specified	Not Specified	Not Specified	[8]
Clozapine-d4 (IS for Clozapine)	331.0	192.2	150	54	
Clozapine	327.0	270.1	159	22	
Clozapine	327.0	192.1	159	50	

Table 2: Chromatographic Conditions for the Analysis of Clozapine and N-Desmethylozapine

Parameter	Condition	Reference
Column	C18 ODS Hypersil (5 µm, 250 mm x 4.6 mm I.D.)	[11]
C8 Nucleosil	[12]	
C18	[10]	
Mobile Phase	Acetonitrile-water (40:60, v/v) with 0.4% (v/v) N,N,N',N'-tetramethylethylenediamine and acetic acid to pH 6.5	[11]
Acetonitrile-water-Pic B5 diethylamine (63:37:25:0.04, v/v/v/v)	[12]	
Detection	UV at 245 nm	[12]
Tandem Mass Spectrometry (LC-MS/MS)	[9][10][13]	

Table 3: Pharmacokinetic Parameters of Clozapine and N-Desmethylozapine

Parameter	Clozapine	N-Desmethylozapine	Reference
Elimination Half-life (plasma)	~7.6 hours	~13 hours	[1]
Elimination Half-life (red blood cells)	~7.6 hours	~16 hours	[1]
Time to Peak Plasma Concentration (Tmax)	~2.3 hours	Not Specified	[1]
Plasma Protein Binding	~95%	~90%	[14]

Experimental Protocols

The following are generalized protocols for the quantification of N-desmethylozapine in human plasma using N-Desmethylozapine-d8 as an internal standard, based on common methodologies found in the literature.

Protocol 1: Sample Preparation using Protein Precipitation

This is a rapid and straightforward method suitable for high-throughput analysis.

Materials:

- Human plasma samples
- N-Desmethylozapine-d8 internal standard solution (in methanol or acetonitrile)
- Acetonitrile (ACN), ice-cold, containing 0.1% formic acid
- Vortex mixer
- Centrifuge (capable of 4°C and >10,000 x g)
- 96-well collection plates or autosampler vials

Procedure:

- Thaw plasma samples on ice.
- To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the N-Desmethylozapine-d8 internal standard solution.
- Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
- Vortex the mixture vigorously for 30 seconds.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.

- Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
- The sample is now ready for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This method provides a cleaner extract compared to protein precipitation.

Materials:

- Human plasma samples
- N-Desmethylozapine-d8 internal standard solution
- 1 M Sodium Hydroxide (NaOH)
- Extraction solvent (e.g., a mixture of hexane and isoamyl alcohol, or methyl t-butyl ether)
- Vortex mixer
- Centrifuge
- Evaporator (e.g., nitrogen evaporator)
- Reconstitution solution (mobile phase or a similar solvent)

Procedure:

- To 500 µL of plasma, add 50 µL of the N-Desmethylozapine-d8 internal standard solution.
- Add 100 µL of 1 M NaOH to basify the sample.
- Add 2 mL of the extraction solvent.
- Vortex for 2 minutes.
- Centrifuge at 4,000 x g for 10 minutes.

- Transfer the organic (upper) layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of the reconstitution solution.
- Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions (Example):

- Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate the analytes from matrix components (e.g., start with 95% A, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5-10 µL.
- Column Temperature: 40°C.

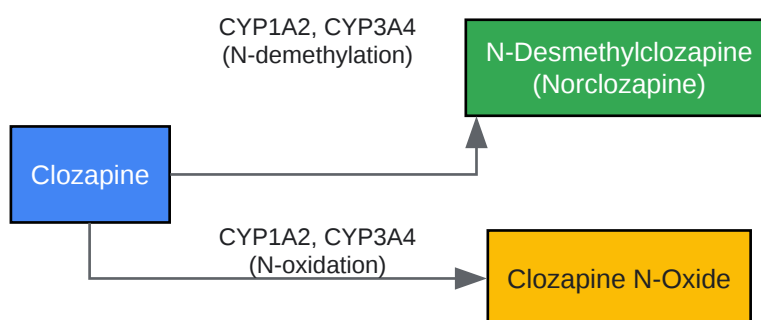
MS/MS Conditions (Example):

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions: As specified in Table 1.
- Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the specific instrument.

Visualizations

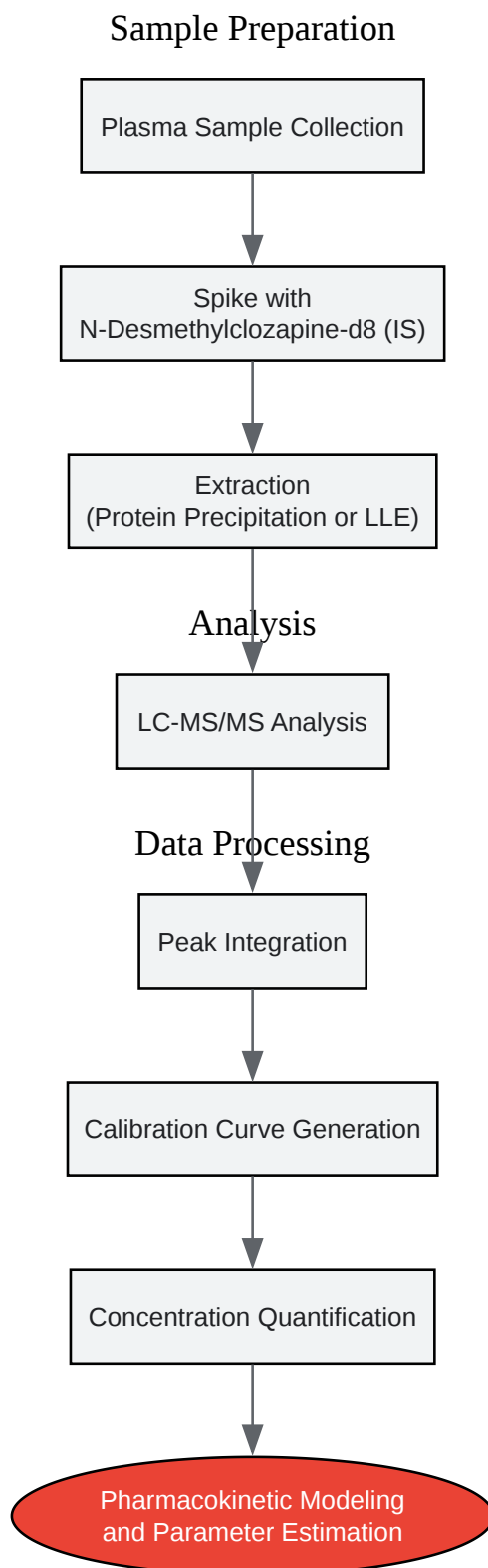
Clozapine Metabolism Pathway



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Caption: Metabolic conversion of clozapine to its major metabolites.

Experimental Workflow for Pharmacokinetic Analysis



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Caption: General workflow for a pharmacokinetic study using LC-MS/MS.

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